Rp-8-Br-PET-cGMPS

PKG Inhibition Kinase Assay cGMP Signaling

Rp-8-Br-PET-cGMPS (CAS 185246-32-6) is the definitive PKG inhibitor for intact-cell experiments demanding reliable intracellular target engagement. Unlike first-generation Rp-cGMPS (poor membrane permeability) or KT5823 (~17-fold PKC selectivity, significant off-target risk), this analogue delivers Ki 30–35 nM potency, >300-fold selectivity over PKA, PDE resistance for sustained activity in long-term (24–72 h) cultures, and enhanced lipophilicity (LogP 2.83) ensuring robust uptake in neurons, cardiomyocytes, and primary cells. Dual PKG/CNG channel inhibition (IC50 25 µM) uniquely supports retinal degeneration research. Researchers must control for partial cGKIα agonism (Ki 1 µM) under cGMP-free conditions. Stock solutions: 20 mM in water or 40 mM in DMSO. Powder stable 3 years at -20°C. For R&D use only; not for human or veterinary applications.

Molecular Formula C18H16BrN5NaO7PS
Molecular Weight 580.3 g/mol
CAS No. 185246-32-6
Cat. No. B1603905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRp-8-Br-PET-cGMPS
CAS185246-32-6
Molecular FormulaC18H16BrN5NaO7PS
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].O.[Na+]
InChIInChI=1S/C18H15BrN5O6PS.Na.H2O/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);;1H2/q;+1;/p-1/t10-,12-,13-,16-,31?;;/m1../s1
InChIKeyPNUXBFRWMZKKAJ-IPZAVTHYSA-M
Commercial & Availability
Standard Pack Sizes0.6 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rp-8-Br-PET-cGMPS (CAS 185246-32-6): A PDE-Resistant, Lipophilic cGMP Analogue for Selective PKG Inhibition


Rp-8-Br-PET-cGMPS (Rp-8-Bromo-β-phenyl-1,N²-ethenoguanosine-3′,5′-cyclic monophosphorothioate, sodium salt) is a cell-permeable cyclic guanosine monophosphate (cGMP) analogue and a competitive, reversible inhibitor of cGMP-dependent protein kinases (PKG or cGK) . It is characterized by high metabolic stability due to phosphodiesterase (PDE) resistance and enhanced lipophilicity conferred by its 8-bromo and β-phenyl-1,N²-etheno modifications [1]. This compound is widely used as a pharmacological tool to dissect cGMP-mediated signaling pathways, particularly in vascular biology, neuroscience, and retinal research.

Why Rp-8-Br-PET-cGMPS Cannot Be Substituted by Generic PKG Inhibitors or cGMP Analogues


Generic substitution among PKG inhibitors is scientifically unsound due to critical differences in potency, isoform selectivity, off-target activity, metabolic stability, and cell permeability. For instance, the unmodified Rp-cGMPS lacks sufficient membrane permeability for reliable intact-cell studies [1], while the widely used KT5823 exhibits only ~17-fold selectivity over PKC, introducing significant off-target risk . Even among advanced cGMP analogues, Rp-8-pCPT-cGMPS is approximately 17-fold less potent on cGKI and shows lower lipophilicity, affecting intracellular accumulation . Furthermore, a unique partial agonism at cGKIα under cGMP-free conditions mandates careful experimental design that is not applicable to other inhibitors [2]. These nuanced differences directly impact experimental reproducibility and interpretation, making compound-specific selection essential.

Quantitative Differentiation of Rp-8-Br-PET-cGMPS Against Key Comparators


Superior Potency on cGKI and cGKII vs. Rp-8-pCPT-cGMPS

Rp-8-Br-PET-cGMPS demonstrates significantly higher affinity for cGMP-dependent protein kinases compared to the closely related analogue Rp-8-pCPT-cGMPS. Its Ki values are 35 nM for cGKI and 30 nM for cGKII, representing an approximate 17-fold increase in potency over Rp-8-pCPT-cGMPS, which exhibits Ki values of 0.45-0.5 μM . This potency advantage allows for lower working concentrations in cellular assays.

PKG Inhibition Kinase Assay cGMP Signaling

Enhanced Selectivity Over PKA Compared to KT5823

Rp-8-Br-PET-cGMPS exhibits a selectivity window of over 300-fold for cGKI over PKA (cGKI Ki = 35 nM vs. PKA Ki = 11 μM) . In contrast, the commonly used PKG inhibitor KT5823 shows a selectivity window of only approximately 17-fold for PKG over PKC (PKG Ki = 0.23 μM vs. PKC Ki = 4 μM) , and its PKA selectivity is even lower. This makes Rp-8-Br-PET-cGMPS a cleaner tool for isolating PKG-dependent signaling.

Kinase Selectivity PKA Off-Target Effects

Dual Inhibition of PKG and Retinal cGMP-Gated Ion Channels

Beyond PKG inhibition, Rp-8-Br-PET-cGMPS uniquely blocks cGMP-gated retinal type ion channels with an IC50 of 25 μM [1]. This dual activity profile is not shared by all PKG inhibitors and provides a distinct advantage in retinal research where both PKG and cyclic nucleotide-gated (CNG) channels are implicated in degeneration. For comparison, the PKG agonist Sp-8-Br-PET-cGMPS is also a CNG channel antagonist, but the Sp isomer is a PKG activator, not an inhibitor [2].

Retinal Ion Channels CNG Channels Photoreceptor

Increased Lipophilicity and Membrane Permeability vs. Rp-8-pCPT-cGMPS

The β-phenyl-1,N²-etheno modification of Rp-8-Br-PET-cGMPS substantially increases its lipophilicity compared to the pCPT analogue. The measured logP for Rp-8-Br-PET-cGMPS is 2.83 [1]. While a direct logP value for Rp-8-pCPT-cGMPS is not readily available in the primary literature, vendor descriptions consistently note that Rp-8-Br-PET-cGMPS is 'more lipophilic and membrane-permeant' than Rp-8-pCPT-cGMPS [2]. This physicochemical advantage facilitates passive diffusion across cell membranes.

Cell Permeability Lipophilicity Intracellular Accumulation

Partial Agonist Activity at cGKIα: A Critical Experimental Consideration

In the absence of cGMP, Rp-8-Br-PET-cGMPS acts as a partial agonist at cGKIα with a Ki of 1 μM, stimulating cell growth in a cGKIα-dependent manner [1]. This behavior is not observed with most other PKG inhibitors. In a direct experimental comparison, 100 μM Rp-8-Br-PET-cGMPS failed to efficiently antagonize activation of cGKI by 100 μM 8-Br-cGMP in intact vascular smooth muscle cells [1]. This finding highlights that Rp-8-Br-PET-cGMPS is not a pure antagonist and its effects are context-dependent.

cGKIα Partial Agonism Mechanistic Pharmacology

Defined Application Scenarios for Rp-8-Br-PET-cGMPS Based on Quantified Performance Advantages


Dissecting PKG-Dependent vs. PKG-Independent cGMP Effects in Vascular Smooth Muscle

Rp-8-Br-PET-cGMPS is the preferred inhibitor for studies aiming to isolate PKG-mediated vasodilation from other cGMP targets. Its high potency (Ki ~30-35 nM) and >300-fold selectivity over PKA ensure that observed effects are primarily PKG-dependent . Researchers can use 8-Br-cGMP (a cGMP analogue with an EC50 of ~10 nM for PKG and 10 μM for PKG-independent relaxation [1]) as a reference agonist and apply Rp-8-Br-PET-cGMPS to block the PKG component. However, the partial agonist caveat (Ki = 1 μM for cGKIα) must be controlled by maintaining a cGMP-free baseline or using complementary genetic models [2].

Investigating Photoreceptor Degeneration in Retinitis Pigmentosa Models

The dual inhibition of PKG and retinal cGMP-gated ion channels (IC50 = 25 μM) makes Rp-8-Br-PET-cGMPS a uniquely valuable tool in retinal degeneration research . In mouse models of retinitis pigmentosa, elevated cGMP leads to overactivation of PKG and CNG channels, driving photoreceptor cell death. Rp-8-Br-PET-cGMPS has been shown to interact with key cGMP-binding proteins (PKG1β, PDE1β, PDE6, PKAI) in the degenerating mouse retina, providing mechanistic insight into its protective effects [1]. Researchers studying cGMP-mediated photoreceptor death can use this compound to simultaneously inhibit both major cGMP effectors, streamlining experimental workflows.

Long-Term Cell Culture Studies Requiring PDE-Resistant cGMP Analogues

Rp-8-Br-PET-cGMPS is resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases, including PDE11 . This metabolic stability ensures sustained compound activity over extended incubation periods, which is critical for long-term cell culture experiments (e.g., 24-72 hour treatments) where native cGMP would be rapidly degraded. In contrast, PDE-sensitive analogues require higher initial concentrations or repeated dosing. The compound's stability at -20°C for 3 years in powder form [1] also simplifies long-term storage and batch consistency for procurement planning.

Intracellular PKG Inhibition in Cells with Poor Permeability

The enhanced lipophilicity (LogP = 2.83) of Rp-8-Br-PET-cGMPS makes it the superior choice for experiments in cell types known for poor membrane permeability or where high intracellular concentrations are required . First-generation inhibitors like Rp-cGMPS have limited membrane permeability, which can lead to inconsistent results [1]. Researchers studying PKG signaling in neurons, cardiomyocytes, or other primary cells with robust membrane barriers should select Rp-8-Br-PET-cGMPS to ensure reliable intracellular target engagement. Stock solutions can be prepared at up to 20 mM in water or 40 mM in DMSO for flexible dosing [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rp-8-Br-PET-cGMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.